5-Bromo-2-fluoro-4-methylaniline hydrochloride
Overview
Description
5-Bromo-2-fluoro-4-methylaniline hydrochloride is an organic compound with the molecular formula C7H7BrFN·HCl. It is a derivative of aniline, substituted with bromine, fluorine, and a methyl group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2-fluoro-4-methylaniline hydrochloride is sirtuin 6 (SIRT6) . SIRT6 is a lysine deacetylase that acts as a tumor suppressor .
Mode of Action
This compound is a key ingredient in the synthesis of MDL compounds . These compounds increase the deacetylase activity of SIRT6 by binding to an allosteric site . This interaction leads to a decrease in histone levels in human hepatocellular carcinoma cells .
Biochemical Pathways
The compound affects the biochemical pathway involving SIRT6. By increasing the deacetylase activity of SIRT6, it leads to a decrease in histone levels . This can have downstream effects on gene expression, as histones play a crucial role in the structure of the chromatin and can influence gene expression.
Result of Action
The result of the compound’s action is a decrease in histone levels in human hepatocellular carcinoma cells . This can potentially lead to changes in gene expression and may have anti-cancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-4-methylaniline hydrochloride typically involves multiple steps:
Nitration: The starting material, 2-fluoro-4-methylaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: Finally, bromination is carried out to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-4-methylaniline hydrochloride undergoes various types of chemical reactions:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different substituent.
Oxidation and Reduction: The amine group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted anilines, while oxidation can produce corresponding nitro compounds.
Scientific Research Applications
5-Bromo-2-fluoro-4-methylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-fluoro-2-methylaniline: Similar structure but different substitution pattern.
2-Fluoro-4-methylaniline: Lacks the bromine substituent.
5-Bromo-2-fluoroaniline: Lacks the methyl group.
Uniqueness
5-Bromo-2-fluoro-4-methylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it valuable in applications where precise control over chemical reactivity is required.
Properties
IUPAC Name |
5-bromo-2-fluoro-4-methylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN.ClH/c1-4-2-6(9)7(10)3-5(4)8;/h2-3H,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNYNRGQPMYJBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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